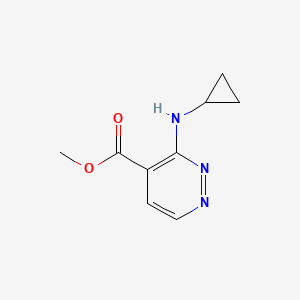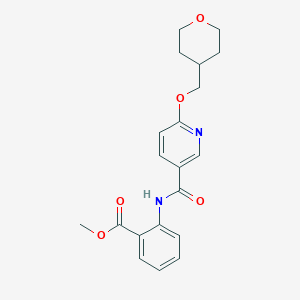
methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The compound also contains a nicotinamide group, which is a component of many coenzymes in the body .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyran ring and the nicotinamide group. The pyran ring is a six-membered ring with one oxygen atom, and it can exist in various forms depending on the position of the double bond . The nicotinamide group is a pyridine ring attached to an amide group .Scientific Research Applications
Antiproliferative Activity in Cancer Cells
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound structurally similar to Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)benzoate, has been identified as having promising antiproliferative activity toward human cancer cells. This activity is attributed to its role as a tubulin polymerization inhibitor. The study concluded that GN39482 inhibits the acetylated tubulin accumulation and microtubule formation in HeLa cells, indicating its potential as an anticancer agent (Minegishi et al., 2015).
Antimicrobial and Anticoccidial Activities
A related compound, 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, demonstrated significant in vitro antimicrobial activity. Furthermore, its amine adducts exhibited potent coccidiostatic effects, especially when administered orally to chickens, offering protection against Eimeria tenella, a pathogenic parasite (Georgiadis, 1976).
Antipyretic Activity
A phenolic glycoside structurally related to this compound, isolated from Symplocos racemosa, showed significant antipyretic (fever-reducing) activity in rats. This finding justifies the ethnobotanical use of Symplocos racemosa as a natural remedy for fever and inflammation (Vijayabaskaran et al., 2010).
Biomimetic Syntheses and Potential Industrial Applications
The biomimetic syntheses of polyketide aromatics from pyrylium salts, including compounds similar to this compound, illustrate the potential for industrial applications. These syntheses could be significant in the development of new materials and pharmaceuticals (Griffin et al., 1984).
Catalytic Applications
Tetra-methyl ammonium hydroxide has been used effectively as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives in aqueous media. This highlights the role of similar compounds in facilitating chemical reactions, particularly in synthesizing complex organic molecules (Balalaie et al., 2007).
Properties
IUPAC Name |
methyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)15-6-7-18(21-12-15)27-13-14-8-10-26-11-9-14/h2-7,12,14H,8-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDAZQPFYGMVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)
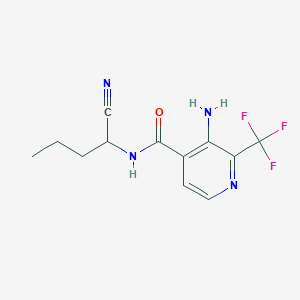
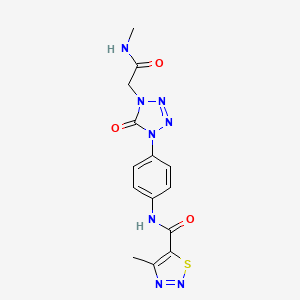
![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)
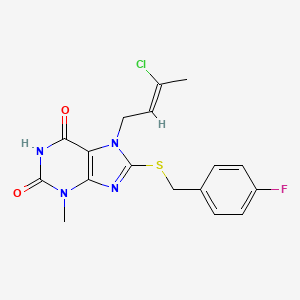
![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)

